1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione
Brand Name: Vulcanchem
CAS No.: 14182-65-1
VCID: VC2344964
InChI: InChI=1S/C15H21NOS/c1-12(2)14-5-3-13(4-6-14)11-15(18)16-7-9-17-10-8-16/h3-6,12H,7-11H2,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)CC(=S)N2CCOCC2
Molecular Formula: C15H21NOS
Molecular Weight: 263.4 g/mol

1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione

CAS No.: 14182-65-1

Cat. No.: VC2344964

Molecular Formula: C15H21NOS

Molecular Weight: 263.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione - 14182-65-1

Specification

CAS No. 14182-65-1
Molecular Formula C15H21NOS
Molecular Weight 263.4 g/mol
IUPAC Name 1-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethanethione
Standard InChI InChI=1S/C15H21NOS/c1-12(2)14-5-3-13(4-6-14)11-15(18)16-7-9-17-10-8-16/h3-6,12H,7-11H2,1-2H3
Standard InChI Key CNWUJNKCRLWVMS-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)CC(=S)N2CCOCC2
Canonical SMILES CC(C)C1=CC=C(C=C1)CC(=S)N2CCOCC2

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione is characterized by several key identifiers that establish its chemical identity in scientific literature and commercial databases. The compound is registered under CAS number 14182-65-1 and is also known by its IUPAC name 4-[2-(4-isopropylphenyl)ethanethioyl]morpholine . This organic molecule has a molecular formula of C15H21NOS with a calculated molecular weight of 263.4 g/mol .

The compound's structure can be represented through various chemical notation systems, which are essential for database searches and chemical information management. These include:

Table 1: Chemical Identifiers for 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione

Identifier TypeValue
CAS Number14182-65-1
Molecular FormulaC15H21NOS
Molecular Weight263.4 g/mol
IUPAC Name4-[2-(4-isopropylphenyl)ethanethioyl]morpholine
SMILES CodeCC(C1=CC=C(CC(N2CCOCC2)=S)C=C1)C
InChI KeyCNWUJNKCRLWVMS-UHFFFAOYSA-N
MDL NumberMFCD00230092

Structural Features

The molecular architecture of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione contains several key structural elements that contribute to its chemical behavior and potential applications:

  • A morpholine heterocycle (a six-membered ring containing both oxygen and nitrogen atoms)

  • A thione (C=S) functional group connected to the nitrogen atom of the morpholine ring

  • A methylene (CH2) linker between the thione group and the aromatic ring

  • A phenyl ring substituted with an isopropyl group at the para position

Physical and Chemical Properties

Physical Characteristics

The physical properties of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione provide important information for handling, storage, and application development. Available data indicates that this compound exists as a solid powder at ambient conditions . Its relatively low melting point of 61-62°C suggests moderate intermolecular forces in the solid state .

Table 2: Physical Properties of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione

PropertyValueReference
Physical StatePowder
ColorNot specified in available literature-
Melting Point61-62°C
Boiling PointNot specified in available literature-
DensityNot specified in available literature-
SolubilityLimited solubility data available-
Recommended StorageRoom temperature

Synthesis Methodologies

General Synthetic Approach

The synthesis of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione typically involves the reaction of morpholine with an appropriate thioacyl chloride or thioanhydride derivative in the presence of a suitable base. This approach follows general methods for the preparation of thioamides, with specific modifications to accommodate the structural features of this particular compound.

A general synthetic pathway may involve:

  • Preparation of a reactive acyl intermediate derived from 4-isopropylphenylacetic acid

  • Conversion to the corresponding thioacyl derivative using reagents such as Lawesson's reagent or phosphorus pentasulfide

  • Reaction with morpholine to form the target thioamide structure

  • Purification steps including recrystallization or chromatography

The specific reaction conditions, including solvent selection, temperature, reaction time, and purification methods, would need to be optimized to achieve satisfactory yields and purity levels.

SupplierCatalog NumberPurityStatus
Sigma-Aldrich/EnamineENA37146438795%Availability varies
Cymit Quimica10-F64477198+%Discontinued
BLD PharmListedNot specifiedTemporarily out of stock

Related Compounds

Structural Analogs

Several structurally related compounds have been identified in the chemical literature, providing context for understanding the properties and potential applications of 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione:

  • 2-(4-Methoxyphenyl)-1-(morpholin-4-yl)ethane-1-thione: This analog (CAS: 42945-78-8) features a methoxy substituent in place of the isopropyl group. The electronic properties of the methoxy group (electron-donating through resonance) would create distinct differences in reactivity compared to the isopropyl-substituted analog .

  • 2-(Biphenyl-4-yl)-1-(morpholin-4-yl)ethanethione: This compound (CAS: 5428-57-9) contains a biphenyl system instead of the isopropylphenyl group, introducing extended conjugation and potentially different physical properties, including higher melting point and altered solubility characteristics .

These structural variations illustrate how systematic modification of the aromatic substituent can yield a family of related compounds with potentially diverse properties and applications.

Table 4: Comparison of Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione14182-65-1C15H21NOS263.4 g/molIsopropyl substituent
2-(4-Methoxyphenyl)-1-(morpholin-4-yl)ethane-1-thione42945-78-8C13H17NO2S251.35 g/molMethoxy substituent
2-(Biphenyl-4-yl)-1-(morpholin-4-yl)ethanethione5428-57-9C18H19NOS297.4 g/molBiphenyl group

Functional Group Variations

Beyond direct structural analogs, compounds that retain the thioamide functionality but vary in other structural elements provide further context for understanding this chemical class:

These structural variations highlight the diversity of the broader chemical space to which 1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione belongs.

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